

# 1-Vinylcyclobutene: A Technical Guide to Its Core Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclobutene, 1-ethenyl-

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## Introduction

1-Vinylcyclobutene, a strained cyclic olefin, presents a unique combination of a reactive vinyl group and a four-membered ring. This structure imparts significant ring strain, making it a versatile building block in organic synthesis. Its propensity to undergo ring-opening reactions, polymerizations, and cycloadditions allows for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental chemical properties of 1-vinylcyclobutene, including its physical characteristics, synthesis, and reactivity, with a focus on experimental details and mechanistic pathways.

## Core Chemical Properties

Quantitative data for 1-vinylcyclobutene is not widely available in the literature. The following table summarizes key computed and, where available, experimental properties. It is important to note that some values are for analogous compounds and should be considered as estimates.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub>	N/A
Molecular Weight	80.13 g/mol	N/A
Boiling Point	Not available (estimated to be similar to related C <sub>6</sub> hydrocarbons)	N/A
Melting Point	Not available	N/A
Density	Not available	N/A
CAS Number	Not available	N/A

## Spectroscopic Data

Detailed experimental spectra for 1-vinylcyclobutene are not readily found in common databases. The following represents expected spectroscopic characteristics based on its structure and data from analogous compounds.

Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to vinyl protons (~4.5-6.0 ppm), allylic protons on the ring, and methylene protons of the cyclobutene ring.
<sup>13</sup> C NMR	Resonances for the vinyl carbons (~110-140 ppm) and the sp <sup>3</sup> -hybridized carbons of the cyclobutene ring.
Infrared (IR)	Characteristic C=C stretching vibrations for the vinyl group and the endocyclic double bond, as well as C-H stretching and bending frequencies.
Mass Spectrometry	A molecular ion peak at m/z = 80, with fragmentation patterns corresponding to the loss of ethylene or other small hydrocarbon fragments.

## Synthesis

A definitive, detailed experimental protocol for the synthesis of 1-vinylcyclobutene is not prominently described in the literature. However, its synthesis can be conceptually approached through methods analogous to the preparation of other cyclobutene derivatives. A potential synthetic route could involve the Wittig reaction of cyclobutenone.

## Experimental Protocol: Hypothetical Synthesis via Wittig Reaction

Objective: To synthesize 1-vinylcyclobutene from cyclobutenone.

Materials:

- Cyclobutenone
- Methyltriphenylphosphonium bromide
- n-Butyllithium in hexanes
- Anhydrous diethyl ether
- Anhydrous pentane
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- A solution of methyltriphenylphosphonium bromide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- The suspension is cooled to 0 °C, and a solution of n-butyllithium in hexanes is added dropwise with stirring.
- The resulting ylide solution is stirred at room temperature for 1 hour.

- A solution of cyclobutenone in anhydrous diethyl ether is added dropwise to the ylide solution at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is carefully removed by distillation at atmospheric pressure to yield the crude product.
- Purification of 1-vinylcyclobutene can be achieved by fractional distillation under reduced pressure.

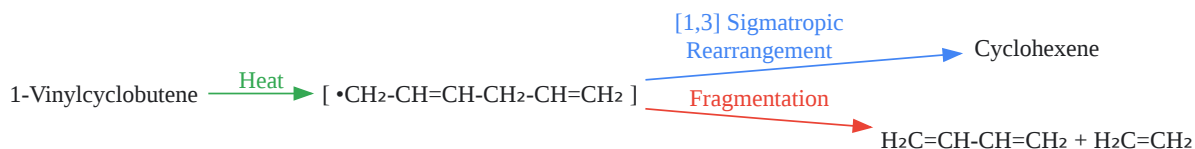
Note: This is a generalized, hypothetical protocol. The actual reaction conditions would require optimization.

## Chemical Reactivity and Mechanisms

1-Vinylcyclobutene is characterized by its high reactivity, driven by the release of ring strain. Its key reactions include thermal ring-opening, polymerization, and cycloaddition reactions.

### Thermal Ring-Opening

The thermal rearrangement of vinylcyclobutanes is a well-studied class of reactions that proceed through diradical intermediates.<sup>[1][2][3]</sup> In the case of 1-vinylcyclobutene, heating would likely lead to a <sup>[1][3]</sup> carbon sigmatropic rearrangement to form a six-membered ring, cyclohexene, or fragmentation to butadiene and ethylene.<sup>[3]</sup> The stereochemistry of these reactions is often complex and can be influenced by the specific substitution pattern on the cyclobutane ring.<sup>[1]</sup>



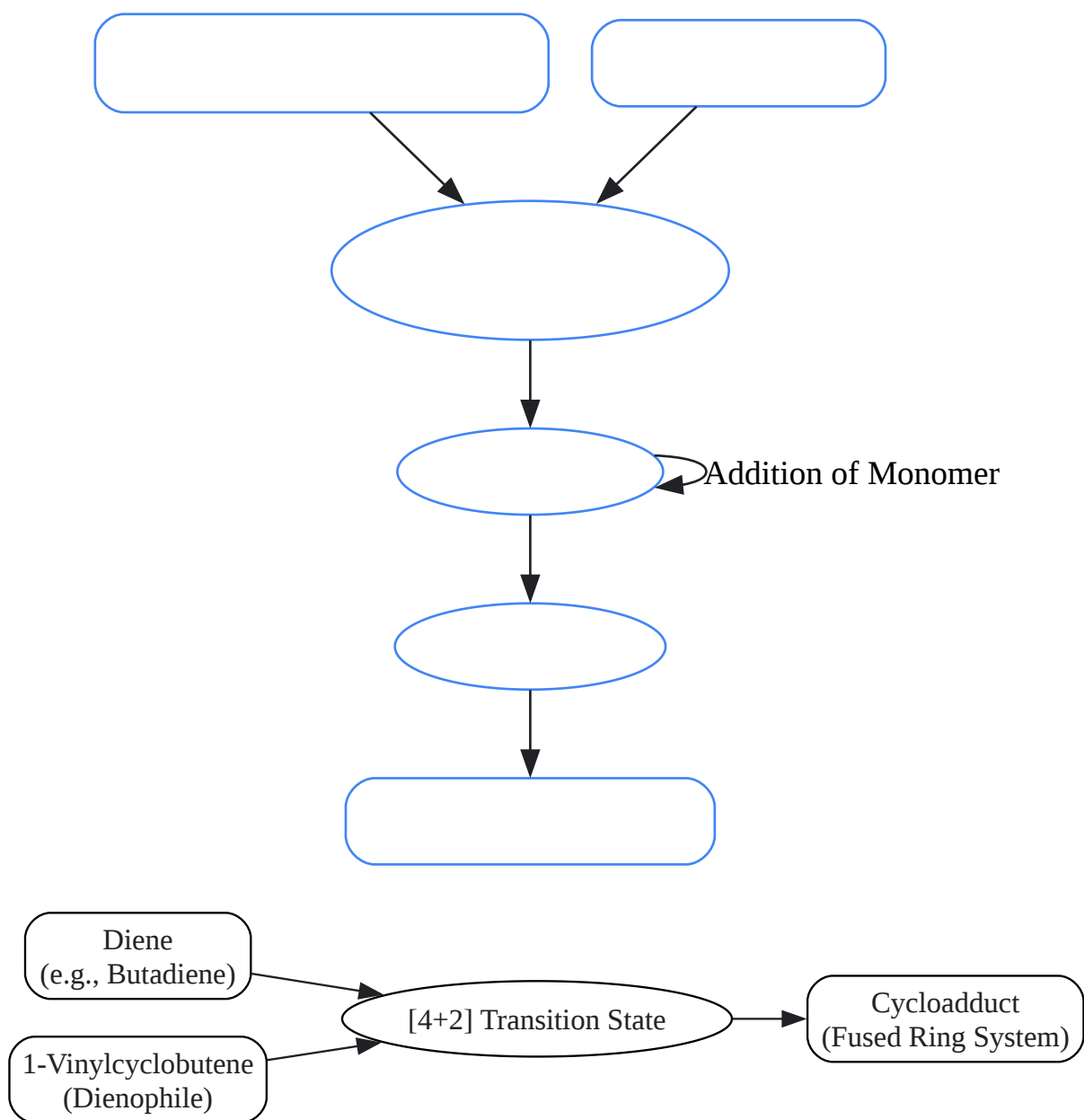
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Caption: Thermal rearrangement of 1-vinylcyclobutene.

## Polymerization

The vinyl group of 1-vinylcyclobutene can undergo polymerization, similar to other vinyl monomers. Free-radical polymerization is a common method for such reactions.

Experimental Workflow: Free-Radical Polymerization



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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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